1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine
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Description
1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a useful research compound. Its molecular formula is C21H25ClFNO5S and its molecular weight is 457.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.1125999 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-chloro-4-fluorobenzenesulfonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Chlorofluorobenzenesulfonyl Group : This moiety enhances the compound's reactivity and biological interactions.
- Dimethoxyphenyl Group : Contributes to the lipophilicity and potential receptor interactions.
The molecular formula is C17H20ClFNO4S, with a molecular weight of approximately 393.86 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : Many sulfonamide derivatives inhibit enzymes like carbonic anhydrase, which may be relevant for this compound.
- Receptor Modulation : The presence of the piperidine and aromatic groups suggests potential interactions with neurotransmitter receptors or other cellular targets.
Antitumor Activity
Several studies have demonstrated that compounds with similar sulfonamide structures exhibit significant antitumor properties. For instance:
- A study on related compounds showed inhibition of cancer cell proliferation through apoptosis induction via mitochondrial pathways .
- In vitro assays indicated that the compound could inhibit specific cancer cell lines, suggesting a targeted therapeutic application.
Anti-inflammatory Effects
Research has also highlighted anti-inflammatory properties associated with similar compounds:
- Compounds bearing sulfonamide groups have been shown to reduce pro-inflammatory cytokine production in macrophages, indicating potential use in inflammatory diseases .
Case Studies
- In Vitro Studies :
- Animal Models :
Tables of Biological Activities
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO5S/c1-27-17-9-16(10-18(11-17)28-2)14-29-13-15-5-7-24(8-6-15)30(25,26)19-3-4-21(23)20(22)12-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUYVZKRAJPHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.